2-Methyl-1H-benzo[G]indole
Description
Historical Context and Significance in Organic Chemistry
The significance of 2-Methyl-1H-benzo[g]indole is intrinsically linked to the broader importance of indole-based compounds, which are recognized as essential building blocks for many medicinally active drugs. mdpi.com While the parent indole (B1671886) ring has been a focus of extensive research for over a century, concerted studies on the synthesis and properties of benzo[g]indoles have predominantly taken place over the last 15 to 20 years. researchgate.net Early research established the fundamental reactivity of the indole nucleus, noting its electron-rich nature which makes it susceptible to electrophilic substitution. evitachem.com The addition of a fused benzene (B151609) ring to form the benzo[g]indole structure, and specifically a methyl group at the 2-position, modifies this reactivity and introduces new structural complexities and potential functionalities. This unique skeleton has been identified as a valuable scaffold in the development of new therapeutic agents and functional materials. researchgate.netrsc.org
Evolution of Research Perspectives on Benzo[G]indoles
Research into benzo[g]indoles has evolved significantly from initial synthetic explorations to highly targeted applications. Early synthetic work often involved classical methods adapted for this more complex ring system. However, researchers have noted that there are significant differences between the synthesis of indoles and benzo[g]indoles, necessitating the development of novel methodologies. researchgate.net
Modern synthetic strategies have emerged, offering greater efficiency and control. These include:
Indium(III)-catalyzed cascade reactions for the atom-economical synthesis of substituted benzo[g]indoles from azido-diynes. acs.org This method involves sequential intramolecular processes, highlighting a move towards more sophisticated and environmentally friendly catalytic systems. acs.org
Metal-free thermal cyclization of 2-pyrrolyl-2-cyanoacetamides to produce 5-hydroxy benzo[g]indole derivatives. rsc.org The development of such metal-free processes is a key trend in contemporary organic synthesis.
Microwave-assisted synthesis via Pd-catalyzed heterocyclization, which can accelerate reaction times and improve yields for certain derivatives. mdpi.com
The Nenitzescu reaction , a classic one-pot method, has been adapted for the preparation of derivatives like ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate from 1,4-naphthoquinone. researchgate.net
Concurrently, the focus of research has expanded beyond synthesis to explore the diverse applications of these compounds. Initially investigated for their basic chemical properties, the benzo[g]indole scaffold is now being actively studied for its biological activities and potential in materials science. mdpi.comrsc.org
Scope and Objectives of Current Research on this compound
Current research on this compound and its derivatives is vibrant and multifaceted, with several key objectives. A major thrust is in the field of medicinal chemistry, where the benzo[g]indole skeleton is being leveraged to design novel therapeutic agents. evitachem.com Although the synthesis of substituted benzo[g]indoles is still considered limited, the demand for new, efficient, and regiocontrolled methods remains high. rsc.org
Key areas of contemporary investigation include:
Anticancer Agents: Various benzo[g]indole derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. mdpi.com For example, novel 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives have undergone screening by the National Cancer Institute (NCI). mdpi.com Derivatives of 5-hydroxyindole (B134679) have also been investigated as potential agents against breast cancer. researchgate.netsemanticscholar.org
Anti-inflammatory Agents: Certain ethyl 5-hydroxybenzo[g]indol-3-carboxylates have been identified as dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), two key enzymes in the inflammatory cascade. researchgate.net
Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibitors: Benzo[g]indoles have been discovered as a novel class of non-covalent inhibitors of the Keap1-Nrf2 PPI. researchgate.net These inhibitors show stronger activity and higher metabolic stability than previously reported compounds, making them promising lead compounds for Nrf2 activators. researchgate.net
Functional Materials: Beyond medicine, benzo[g]indoles are being explored as functional materials. For instance, certain 5-hydroxy benzo[g]indoles exhibit fluorescence and act as "Turn-off" sensors for Fe3+ ions. researchgate.net These heterocyclic frameworks are valuable in materials science as potential organic light-emitting materials. rsc.org
The overarching goal of current research is to expand the library of this compound derivatives, understand their structure-activity relationships, and fully exploit their potential in both medicine and materials science. evitachem.com
Research Data & Findings
Spectroscopic Data
Detailed characterization is crucial for confirming the structure of newly synthesized compounds. The following table presents the nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data for a representative derivative, Methyl this compound-3-carboxylate. mdpi.com
| Parameter | Data | Source |
| Compound Name | Methyl this compound-3-carboxylate | mdpi.com |
| Appearance | Dark violet powder | mdpi.com |
| ¹H NMR (CDCl₃) | δ (ppm): 8.99 (brs, -NH), 8.21 (d, J=8.5 Hz, 1H), 7.97–7.93 (dd, J=16.5 Hz, 8 Hz, 2H), 7.63 (d, J=8.5 Hz, 1H), 7.54 (td, J=14.7 Hz, 7.6 Hz, 1 Hz), 7.44 (td, J=14.7 Hz, 7.6 Hz, 1 Hz), 3.97 (s, 3H), 2.85 (s, 3H) | mdpi.com |
| ¹³C NMR (CDCl₃) | δ (ppm): 166.5, 141.3, 130.4, 129.9, 128.9, 125.8, 124.1, 123.5, 122.3, 120.9, 120.9, 119.1, 106.3, 50.9, 14.4 | mdpi.com |
| HRMS (ESI) | m/z [M+H]⁺: 240.1018 (Calculated for C₁₅H₁₄NO₂: 240.1019) | mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-benzo[g]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14-9/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUACKUJKJAYKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574097 | |
| Record name | 2-Methyl-1H-benzo[g]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18505-87-8 | |
| Record name | 2-Methyl-1H-benzo[g]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 1h Benzo G Indole and Its Precursors
Classical Approaches to Benzo[g]indole Ring System Construction
Traditional methods for indole (B1671886) synthesis have been adapted and new cyclization strategies developed to form the distinctive fused ring system of benzo[g]indoles.
Adaptations of Traditional Indole Synthesis Reactions (e.g., Fischer, Madelung)
The Fischer indole synthesis is a foundational method for preparing indoles and has been adapted for benzo[g]indole derivatives. nih.govopenmedicinalchemistryjournal.comrsc.org This reaction typically involves the condensation of an arylhydrazine with a ketone or aldehyde, followed by an acid-catalyzed cyclization and rearrangement. japsonline.com For instance, the reaction of 1-naphthylhydrazine (B1581546) hydrochloride with butanone can be promoted by microwave irradiation to yield 2,3-dimethylbenzo[g]indole. rsc.org This one-pot, three-component approach, which combines the Fischer indolization with a subsequent N-alkylation, provides a rapid route to 1,2,3-trisubstituted indoles. rsc.org
The Madelung synthesis, another classical method, involves the high-temperature, base-catalyzed intramolecular cyclization of N-phenylamides. wikipedia.org While historically requiring harsh conditions, modifications have made this synthesis more accessible. wikipedia.orgresearchgate.net For example, using strong bases like n-butyllithium or lithium diisopropylamide at lower temperatures allows for the conversion of N-(alkylphenyl)alkanamides to the corresponding indoles and benzindoles. researchgate.net Recent advancements have even developed one-pot procedures for synthesizing substituted indoles via a modified Madelung approach, avoiding the need for transition metals. nih.gov
Polyphosphoric Acid (PPA) Mediated Cyclization Reactions
Polyphosphoric acid (PPA) is a widely used reagent for effecting cyclization reactions to form the benzo[g]indole nucleus. bohrium.commdpi.comresearchgate.net It serves as both a catalyst and a solvent, facilitating the intramolecular condensation necessary for ring closure. A notable application is the cyclization of arylamidrazones to produce 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives. bohrium.commdpi.com In this process, the corresponding 1-(naphthylamino)-1-(arylhydrazono)-2-propanone is heated with PPA to induce cyclization, yielding the target benzo[g]indole in moderate yields. mdpi.comresearchgate.net
The general procedure involves heating the precursor with PPA, followed by quenching with ice water and neutralization. mdpi.com This method has also been utilized in the synthesis of 2-aryl-1H-indoles, where a ketone and a substituted phenylhydrazine (B124118) are heated in the presence of PPA. acs.org Furthermore, PPA has been employed in the condensation of 3-(2-nitrovinyl)-1H-indoles with phenols to access 3-(1H-indol-3-yl)benzofuran-2(3H)-ones, showcasing its utility in complex cascade reactions. nih.gov
| Precursor Type | Reagent | Conditions | Product | Yield (%) | Reference(s) |
| 1-(naphthylamino)-1-(arylhydrazono)-2-propanone | PPA | Heat to 115°C | 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indoles | 50-60 | mdpi.com |
| Ketone and Phenylhydrazine | PPA | Heat to 120°C | 2-Aryl-1H-indoles | Not specified | acs.org |
| Ethyl methyl ketone and 1-methyl-1-(2,5-xyly1)hydrazine | PPA | Not specified | 1,2,3,4,7-pentamethylindole | Not specified | cdnsciencepub.com |
Other Cyclization and Annulation Strategies
Beyond the Fischer and Madelung syntheses, other cyclization and annulation reactions have been developed for constructing the benzo[g]indole framework. Annulation, the formation of a new ring onto a pre-existing one, is a key strategy. For example, an iron-catalyzed [3+2] annulation of O-acyl oximes with 2-hydroxy-1-naphthoates provides a route to 1H-benzo[g]indoles. acs.org This method involves the dual activation of both substrates by an iron catalyst, leading to a C-N radical coupling and subsequent condensation. acs.org
Palladium-catalyzed annulation reactions have also been reported. For instance, a Pd-catalyzed multicomponent cascade reaction involving 3-diazo oxindole (B195798) and isocyanides can generate N-fused polycyclic indoles through a [3+1+1] annulation. bohrium.com
Modern and Sustainable Synthetic Routes
Contemporary synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. This has led to the exploration of transition-metal catalysis and microwave-assisted protocols for the synthesis of 2-Methyl-1H-benzo[g]indole.
Transition-Metal Catalyzed Cycloaddition and Coupling Reactions (e.g., Indium(III)-Catalyzed, Palladium-Catalyzed)
Transition metals, particularly palladium and indium, have proven to be powerful catalysts for constructing the benzo[g]indole skeleton.
Indium(III)-Catalyzed Synthesis: Indium(III) chloride (InCl₃) catalyzes the intramolecular cyclization of homopropargyl azides to form pyrroles and can be used in a cascade reaction to synthesize benzo[g]indoles from azido-diynes. researchgate.netacs.orgnih.gov This atom-economical method involves two successive intramolecular reactions: a 5-endo-dig alkyne hydroamination followed by a 6-endo-dig hydroarylation. researchgate.netacs.org The reaction of an alkynylaryl homopropargyl azide (B81097) with InCl₃ in toluene (B28343) at 110 °C can produce the corresponding benzo[g]indole in good yield. acs.orgnih.gov
| Catalyst | Substrate | Conditions | Product | Yield (%) | Reference(s) |
| InCl₃ (15 mol%) | Azido-diyne | Toluene, 110 °C | Benzo[g]indole | 75 | acs.orgnih.gov |
| InCl₃ (10 mol%) | Azido-diyne | DCE, 80 °C | Benzo[g]indole | 25 | acs.org |
Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for C-H activation and cross-coupling reactions to form indole rings. mdpi.comscholaris.caresearchgate.net An efficient procedure for synthesizing methyl this compound-3-carboxylate involves the palladium-catalyzed intramolecular oxidative coupling of an N-aryl enamine. mdpi.com This reaction uses a catalytic amount of palladium acetate (B1210297) [Pd(OAc)₂] with copper acetate [Cu(OAc)₂] as an oxidant. mdpi.com The synthesis of 2-substituted indoles from unprotected 2-alkynylanilines can be achieved using Pd(OAc)₂ alone in a micellar water environment. nih.gov
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and cleaner products in significantly reduced reaction times. openmedicinalchemistryjournal.comscispace.com This technology has been successfully applied to the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.comtandfonline.com The palladium-catalyzed oxidative cyclization of N-aryl enamines can be performed under microwave irradiation at 60 °C, achieving high yields in a matter of hours. mdpi.comtandfonline.com For example, the synthesis of certain indole derivatives under microwave heating can be completed in 3 hours with a 94% yield, compared to 16 hours and lower yields with conventional heating. mdpi.com
Microwave assistance has also been beneficial for classical reactions, such as the Fischer indole synthesis, where it dramatically reduces reaction times from hours to minutes. openmedicinalchemistryjournal.comrsc.org
| Reaction Type | Catalyst/Reagents | Conditions | Product | Yield (%) | Time | Reference(s) |
| Palladium-catalyzed oxidative cyclization | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ | DMF, 60 °C, µW | Methyl this compound-3-carboxylate | >90 | < 3 h | mdpi.comtandfonline.com |
| Fischer Indole Synthesis | Phenylhydrazine HCl, Butanone | Ethereal solvent, 150 °C, µW | 2,3-Dimethylindole | High | 15 min | rsc.org |
| Catalyst-free synthesis | Aniline, 2-bromoacetophenone | µW irradiation | 2-Substituted indoles | High | Short | researchgate.net |
Flow Chemistry Applications in Benzo[g]indole Synthesis
Continuous flow chemistry has emerged as a powerful tool for chemical synthesis, offering advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for hazardous reactions or when operating at high temperatures and pressures. nih.govrsc.orgmdpi.comacs.org These benefits have been leveraged in the synthesis of various heterocyclic compounds, including indole derivatives. nih.govmdpi.com
The application of flow chemistry allows for significant process intensification. For instance, in syntheses analogous to the Fischer indole synthesis, using a continuous flow setup with high temperatures (e.g., 200°C) and pressures can dramatically reduce reaction times from hours to mere minutes while achieving high yields. mdpi.com This rapid and efficient production is particularly attractive for generating libraries of compounds for further study. nih.gov
A notable example is the multistep continuous flow synthesis of 2-(1H-indol-3-yl)thiazole derivatives, which includes the formation of a this compound moiety as part of a more complex structure. nih.gov This process combines multiple reaction steps—such as Hantzsch thiazole (B1198619) synthesis, deketalization, and Fischer indole synthesis—into a single, uninterrupted microreactor sequence without the need to isolate intermediates. nih.gov The use of a commercial flow synthesis station enabled the production of these complex molecules in high yields (up to 82% over three steps) with total reaction times of less than 15 minutes. nih.gov This demonstrates the capability of flow systems to facilitate complex, tandem reactions efficiently. nih.gov
Table 1: Example of a this compound Derivative Synthesized via Flow Chemistry
| Compound | Synthetic Method | Key Features of Flow Process | Yield | Ref |
|---|
The advantages of flow chemistry, such as precise temperature control and the ability to operate safely above the solvent's boiling point, contribute to faster reaction rates and higher yields compared to traditional batch methods. rsc.orgacs.org
Organocatalytic and Metal-Free Strategies
In the pursuit of more sustainable and cost-effective synthetic routes, organocatalytic and metal-free strategies have gained significant attention. These methods avoid the use of potentially toxic and expensive heavy metals.
One prominent metal-free approach involves the cyclization of arylamidrazones using a strong acid catalyst like polyphosphoric acid (PPA). bohrium.commdpi.com In this method, substituted anilines are first converted into 1-arylhydrazono-1-chloroacetones. mdpi.com These intermediates are then coupled with 1-naphthylamine (B1663977) to form the corresponding arylamidrazones. mdpi.com The final step is the PPA-catalyzed intramolecular cyclization, which yields the desired 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indoles. bohrium.commdpi.com
Another powerful organocatalytic strategy for indole synthesis involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govresearchgate.net This approach is based on the nih.govnih.gov-sigmatropic rearrangement of N-oxyenamines, which are generated in situ from the reaction of N-arylhydroxylamines and conjugated terminal alkynes. nih.govresearchgate.net This metal-free, domino reaction provides a versatile route to polysubstituted indoles bearing an electron-withdrawing group at the C-3 position. nih.govresearchgate.net While this has been demonstrated for a range of indoles, its application provides a template for potential metal-free syntheses of benzo[g]indole analogues. nih.gov
Table 2: Metal-Free Synthesis of 3-Methyl-1H-benzo[g]indole Derivatives
| Starting Materials | Catalyst/Reagent | Product Type | Yield | Ref |
|---|---|---|---|---|
| Arylamidrazones (from 1-naphthylamine) | Polyphosphoric acid (PPA) | 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indoles | 50-60% | mdpi.com |
These strategies highlight the move towards more benign synthetic methods, avoiding metal catalysts while still achieving efficient construction of the complex indole core. bohrium.comnih.gov
Regioselectivity and Stereoselectivity Control in this compound Synthesis
Regioselectivity is a critical aspect of benzo[g]indole synthesis, determining the final substitution pattern on the heterocyclic ring. The Fischer indole synthesis is a classic and widely used method where regioselectivity is a key consideration. rsc.org The reaction involves the cyclization of an arylhydrazone, and the orientation of the cyclization determines the position of substituents. rsc.org
For the synthesis of this compound derivatives, the choice of precursors is paramount for controlling regioselectivity. For example, the reaction of 1-naphthylamine with specific ketones or their equivalents dictates the final structure. mdpi.com In the synthesis of 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indoles, the cyclization of 1-(naphthylamino)-1-(arylhydrazono)-2-propanone precursors specifically leads to the methyl group being placed at the C-2 position of the resulting indole ring, although the original publication refers to it as the 3-methyl derivative based on their numbering scheme. mdpi.com Careful analysis of the structure confirms the position.
Modern catalytic methods offer advanced control over regioselectivity. Palladium-catalyzed annulation reactions, for instance, can provide regiospecific access to disubstituted indoles. acs.org While the target molecule this compound is achiral and thus stereoselectivity is not a factor in its direct synthesis, the synthesis of more complex derivatives often requires stereocontrol. Organocatalysis using chiral catalysts, such as BINOL-derived phosphoric acids, has been shown to be effective in achieving high enantioselectivity in cycloaddition reactions to form complex indole-containing structures. rsc.org These advanced strategies provide a pathway for constructing chiral derivatives of the benzo[g]indole scaffold with high precision. rsc.org
Atom Economy and Green Chemistry Principles in Benzo[g]indole Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. Atom economy, the second principle of green chemistry, is a metric for evaluating the efficiency of a reaction by measuring the extent to which atoms from the starting materials are incorporated into the final product. wordpress.comacs.orgskpharmteco.com Reactions with high atom economy, such as additions and cycloadditions, are preferred as they minimize the generation of waste byproducts. um-palembang.ac.idnih.gov
In the context of this compound synthesis, methods can be evaluated based on their atom economy.
Addition and Cycloaddition Reactions: These are inherently atom-economical. nih.gov For instance, cycloaddition strategies for forming the indole ring system, where all or most of the atoms of the reactants are incorporated into the product, are highly desirable from a green chemistry perspective.
Condensation Reactions: The Fischer indole synthesis, a condensation reaction, typically eliminates a molecule of ammonia, while syntheses using PPA eliminate water. mdpi.com While not perfectly atom-economical, they can be more efficient than multi-step routes involving protecting groups or stoichiometric reagents that are not incorporated into the final product. acs.org
Catalysis: The use of catalytic reagents is superior to stoichiometric ones, as catalysts are used in small amounts and can be recycled, reducing waste. acs.org The development of organocatalytic nih.gov and palladium-catalyzed mdpi.com syntheses for indoles aligns with this principle.
Flow chemistry also contributes to green chemistry by improving energy efficiency, enabling better process control which can lead to higher yields and reduced side products, and allowing for safer handling of hazardous intermediates. nih.govrsc.org By designing syntheses that maximize the incorporation of all materials and utilize catalytic methods, the production of this compound and its derivatives can be made more sustainable and environmentally benign. wordpress.comum-palembang.ac.id
Advanced Spectroscopic and Analytical Characterization Techniques of 2 Methyl 1h Benzo G Indole Derivatives
Advanced Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. chemrxiv.org
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z of an ion with extremely high accuracy (typically to within 5 ppm). nih.govresearchgate.net This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. nih.gov For any new derivative of 2-Methyl-1H-benzo[g]indole, HRMS is the definitive method for confirming its molecular formula. mdpi.comnih.gov For example, HRMS analysis of a synthesized benzo[g]indole derivative confirmed the expected molecular formula by matching the experimentally measured mass to the calculated mass. mdpi.commdpi.com
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ | Difference (ppm) |
| C₁₃H₁₁N | 182.0964 | 182.0961 | -1.6 |
| C₁₄H₁₃NO | 212.1070 | 212.1075 | +2.4 |
| C₁₃H₁₀NCl | 216.0578 | 216.0576 | -0.9 |
Tandem Mass Spectrometry (MS/MS) is a multi-stage technique used to determine the structure of a molecule by analyzing its fragmentation patterns. scielo.org.mx In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a this compound derivative) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.govresearchgate.net
The fragmentation pathways provide a fingerprint of the molecule's structure. For instance, the fragmentation of a substituted this compound would likely show characteristic losses corresponding to the substituents and cleavage of the indole (B1671886) ring system. This data is invaluable for confirming the identity of a known compound or for elucidating the structure of a new derivative or metabolite. chromatographyonline.com
| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Neutral Loss | Inferred Structural Moiety |
| 225.1 | 210.1 | 15 | Loss of a methyl group (-CH₃) |
| 225.1 | 197.1 | 28 | Loss of ethylene (B1197577) (-C₂H₄) or carbon monoxide (-CO) |
| 225.1 | 182.1 | 43 | Loss of an acetyl group fragment (-C₂H₃O) |
X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the absolute three-dimensional structure of a crystalline compound. beilstein-journals.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of every atom in the molecule and within the crystal lattice. nih.gov
For derivatives of this compound, a single-crystal X-ray structure provides unambiguous confirmation of the constitution, configuration, and conformation. mdpi.com It yields precise data on bond lengths, bond angles, and torsional angles. Furthermore, it reveals detailed information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how the molecules pack in the solid state. researchgate.net This information is crucial for understanding the physical properties of the solid material and for rational drug design.
The table below presents hypothetical crystallographic data for a derivative of this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.56 |
| b (Å) | 12.45 |
| c (Å) | 9.81 |
| β (°) | 105.2 |
| Volume (ų) | 1008.7 |
| Z (molecules/unit cell) | 4 |
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. These techniques are highly sensitive to the molecular structure, functional groups present, and bonding characteristics.
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹) and is characteristic of the molecule's functional groups.
For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its key structural components. The N-H stretching vibration of the indole ring typically appears as a sharp peak in the region of 3400-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The aromatic C=C ring stretching vibrations produce a series of sharp bands in the 1450-1620 cm⁻¹ region. researchgate.net The region below 1000 cm⁻¹ contains bands related to out-of-plane C-H bending. researchgate.net
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3400 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (Methyl) | 2850 - 2970 | Medium |
| Aromatic C=C Stretch | 1450 - 1620 | Medium to Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-H Out-of-Plane Bending | 700 - 900 | Strong |
Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It relies on the inelastic scattering of monochromatic light (from a laser) and is particularly sensitive to non-polar bonds and symmetric vibrations, such as the C=C bonds in the aromatic ring system. The proper interpretation of Raman spectra requires correct assignment of the observed bands to specific vibrational normal modes, often aided by computational methods like Density Functional Theory (DFT). nih.gov
In the context of indole derivatives, Raman spectroscopy is a powerful tool for studying the skeletal vibrations of the fused aromatic rings. nih.gov The analysis of 3-methylindole (B30407) has shown that specific bands can be assigned to vibrations of the indole ring, with the methyl group introducing its own characteristic modes. nih.gov Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly amplify the Raman signal, allowing for the detection of very low concentrations of indolic molecules. nih.gov
Electronic Spectroscopy Approaches
Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. It provides valuable information about the conjugated π-electron system.
UV-Visible (UV-Vis) absorption spectroscopy measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic molecules like this compound, the absorption of UV light promotes electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. shu.ac.uk
The UV-Vis spectrum of an indole derivative is characterized by strong absorption bands typically corresponding to π → π* transitions within the conjugated aromatic system. uzh.ch The extended conjugation of the benzo[g]indole core, compared to simple indole, is expected to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths. acs.org The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents. shu.ac.ukcore.ac.uk For example, an electron-donating group like a methyl group generally produces a slight bathochromic shift. core.ac.uk
Table 3: Typical Electronic Transitions and Absorption Maxima for Indole Systems
| Transition Type | Typical λmax Range (nm) | Molar Absorptivity (ε) | Notes |
|---|---|---|---|
| π → π * | 200 - 300 | 1,000 - 10,000 L mol⁻¹ cm⁻¹ | Strong absorption characteristic of aromatic systems. shu.ac.uk |
| n → π * | > 280 | 10 - 100 L mol⁻¹ cm⁻¹ | Weaker transition, often obscured by stronger π → π* bands. shu.ac.ukuzh.ch |
The study of electronic absorption spectra provides critical data on the electronic structure and HOMO-LUMO gap of the molecule. acs.org
Fluorescence Spectroscopy for Photophysical Property Analysis
Fluorescence spectroscopy is a critical tool for investigating the photophysical properties of this compound and its derivatives. The indole ring system, a fundamental component of this molecule, is known for its intrinsic fluorescence, which is highly sensitive to the molecular environment and substitution patterns. nih.govresearchgate.net The fusion of a benzene (B151609) ring to form the benzo[g]indole structure extends the π-conjugated system, which typically results in a red-shift of both absorption and emission spectra compared to simpler indoles.
The photophysical behavior of these compounds is dictated by the relative energies of the two lowest excited singlet states, ¹Lₐ and ¹Lₑ. nih.gov Substituents on the indole core, such as the methyl group in this compound, can influence the energies of these states, thereby affecting the fluorescence emission maximum (λem) and quantum yield (Φ). nih.gov For instance, studies on substituted indoles have shown that even simple methyl groups can impact the ¹Lₐ and ¹Lₑ energies. nih.gov
Research on related fused-indole systems demonstrates that functionalization can lead to high fluorescence quantum yields. For example, certain benzophospholo[3,2-b]indole derivatives exhibit strong blue fluorescence with quantum yields as high as 75%. beilstein-journals.org Similarly, synthesized 5-hydroxy benzo[g]indoles have been reported to be fluorescently active, with good quantum yields around 0.50. researchgate.net The fluorescence intensity and emission wavelength are also influenced by solvent polarity, with more polar solvents often causing a shift in the emission spectrum. researchgate.net The large Stokes shifts observed in some indole derivatives are attributed to strong solvent-solute interactions in the excited state. nih.gov
These findings suggest that this compound derivatives are promising candidates for applications as fluorescent probes and in materials science, with photophysical properties that can be tuned through strategic chemical modification. mdpi.commdpi.com
Table 1: Illustrative Photophysical Data for Benzo[g]indole Derivatives
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent |
| 5-hydroxy benzo[g]indole derivative | ~350 | ~480 | ~0.50 | Dichloromethane (B109758) |
| Benzophospholo[3,2-b]indole oxide | ~355 | 450 | 0.75 | Dichloromethane |
| Benzophospholo[3,2-b]indole sulfide | ~355 | 452 | 0.01 | Dichloromethane |
Chromatographic and Separation Science Applications for Purity and Isolation
High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity and performing quantitative analysis of this compound and its derivatives. nih.gov Given the aromatic and moderately polar nature of the benzo[g]indole core, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. sielc.com
A typical RP-HPLC method involves a C18 stationary phase, which separates compounds based on their hydrophobicity. scispace.comresearchgate.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comlongdom.org The separation can be performed under isocratic conditions (constant mobile phase composition) or using a gradient (variable composition) to optimize the resolution of the target compound from impurities. uu.nl
Detection is most commonly achieved using a UV-Vis or Diode Array Detector (DAD), as the extended aromatic system of this compound provides strong chromophores. nih.govnih.gov A DAD offers the advantage of acquiring full UV-Vis spectra for each peak, which aids in peak identification and purity assessment by checking for co-eluting impurities. scispace.com For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentration. The concentration of this compound in an unknown sample is then determined by comparing its peak area to the calibration curve. The limit of detection (LOD) and limit of quantification (LOQ) for such methods are typically in the nanogram-per-milliliter (ng/mL) range. researchgate.net
Table 2: Representative HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 35 min |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile or semi-volatile derivatives of this compound. For the parent compound to be suitable for GC analysis, it must possess sufficient thermal stability and volatility. Derivatization may be required for less volatile analogues to increase their volatility.
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto the GC column by a carrier gas, usually helium. mdpi.com The separation occurs in a capillary column, commonly coated with a non-polar or mid-polar stationary phase like a polysiloxane (e.g., HP-5ms). mdpi.comresearchgate.net The oven temperature is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. researchgate.net
Following separation in the gas chromatograph, the molecules enter the mass spectrometer. In electron ionization (EI) mode, the molecules are fragmented into characteristic ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification by comparing the fragmentation pattern to spectral libraries. researchgate.net GC-MS is highly sensitive and selective, making it an excellent tool for identifying and quantifying trace levels of volatile derivatives of this compound in complex matrices. mdpi.com
Table 3: Typical GC-MS Parameters for Analysis of Volatile Indole Derivatives
| Parameter | Condition |
| GC System | Agilent 7890A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Start at 50°C, ramp to 270°C at 20°C/min, hold for 5 min |
| MS Detector | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-550 amu |
Reactivity and Derivatization Strategies of 2 Methyl 1h Benzo G Indole
Electrophilic Aromatic Substitution Reactions on the Benzo[g]indole Core
The benzo[g]indole system is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The position of substitution is directed by the combined electronic effects of the fused benzene (B151609) ring and the pyrrole (B145914) moiety. In 2-methyl-1H-benzo[g]indole, the C3 position, typically the most nucleophilic site in indoles, is blocked by a methyl group. Consequently, electrophilic attack is anticipated to occur on the carbocyclic framework.
Halogenation of indole (B1671886) scaffolds provides essential precursors for further functionalization, particularly for cross-coupling reactions. The direct halogenation of 2-substituted indoles typically requires specific reagents to control regioselectivity. For instance, the halogenation of 2-(trifluoromethyl)-1H-indole with N-bromosuccinimide (NBS) or bromine (Br₂) in dichloromethane (B109758) (CH₂Cl₂) yields the 3-bromo derivative. However, with the C3 position occupied in this compound, halogenation is directed to the benzo ring system.
Nitration of indole derivatives can be challenging due to the sensitivity of the indole ring to strongly acidic and oxidative conditions. Methodologies for the nitration of indoles with electron-withdrawing groups often result in substitution at the C6 and C4 positions. More recent methods utilize milder, non-acidic conditions, such as using ammonium (B1175870) tetramethylnitrate with trifluoroacetic anhydride, to achieve regioselective nitration at the C3 position of various indoles. For this compound, where C3 is blocked, nitration would be expected on the carbocyclic rings, likely mirroring the patterns seen in other electronegatively substituted indoles.
| Reaction | Reagent(s) | Typical Position of Substitution (on Indole Core) | Anticipated Position on Benzo[g]indole |
| Bromination | N-Bromosuccinimide (NBS), THF | C3 | Carbocyclic Ring |
| Nitration | Conc. HNO₃ | C4, C6 | Carbocyclic Ring |
| Nitration (Mild) | (CH₃)₄NNO₃, (CF₃CO)₂O | C3 | Carbocyclic Ring |
This table presents generalized reactivity based on indole chemistry; specific outcomes for this compound may vary.
Friedel-Crafts reactions provide a direct method for introducing acyl and alkyl groups onto aromatic systems. The catalytic asymmetric Friedel-Crafts alkylation of indoles is a well-established method for forming carbon-carbon bonds, often targeting the C2 or C3 position. In the case of this compound, with the C3 position blocked, Friedel-Crafts alkylation is expected to occur at one of the positions on the extended aromatic system. For example, the alkylation of 2-methylindole (B41428) with trichloroacetimidates in the presence of a Lewis acid has been shown to yield the C3-alkylated product in excellent yields. This highlights the high nucleophilicity of the indole core, suggesting that under appropriate conditions, C-alkylation of the benzo[g]indole framework is feasible.
Acylation of indoles can be achieved through methods like the Vilsmeier-Haack reaction, which typically formylates the C3 position. Given the substitution at C2 and C3, acylation on the carbocyclic rings would be the likely outcome, analogous to what is observed in other blocked indole systems.
Functionalization at the N-H Position (e.g., N-Alkylation, N-Arylation)
The nitrogen atom of the indole ring is a key site for derivatization. The N-H proton is moderately acidic and can be removed by a base to generate an indolyl anion, which is a potent nucleophile.
N-Alkylation: This is a common transformation achieved by treating the indole with a base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), followed by the addition of an alkylating agent like an alkyl halide or sulfonate. This strategy allows for the introduction of a wide variety of alkyl groups at the N1 position, modulating the steric and electronic properties of the molecule.
N-Arylation: The introduction of an aryl group at the indole nitrogen is typically accomplished through transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, is a general and effective method. This reaction couples the indole with an aryl iodide or bromide in the presence of a copper(I) source (e.g., CuI) and a diamine ligand. This method is tolerant of a wide range of functional groups on both the indole and the aryl halide.
| Reaction | Catalyst/Base | Coupling Partner | Product | Reference |
| N-Arylation | CuI / diamine ligand | Aryl Iodide | 1-Aryl-2-methyl-1H-benzo[g]indole | |
| N-Arylation | CuI / diamine ligand | Aryl Bromide | 1-Aryl-2-methyl-1H-benzo[g]indole |
Reactions Involving the Methyl Group at Position 2 (Side-Chain Functionalization)
The methyl group at the C2 position of the benzo[g]indole core is not merely a passive substituent; its protons are activated by the adjacent aromatic system, rendering them sufficiently acidic to participate in various reactions.
One notable transformation is the Vilsmeier-Haack reaction . While this reaction typically results in formylation at the C3 position of indoles, in 2,3-disubstituted systems, it can react with the activated methyl group. For example, the reaction of 2,3,3-trimethyl-3H-benzo[g]indole with the Vilsmeier reagent (POCl₃/DMF) leads to the formation of a malondialdehyde derivative at the C2-methyl position. This intermediate can then be cyclized with hydrazines to form pyrazole-substituted benzo[g]indoles.
Furthermore, the active methyl group can undergo condensation reactions with aldehydes and ketones. This reactivity is analogous to the Knoevenagel condensation and can be used to extend the carbon framework. For instance, 2-methylindoles are known to react with isatin (B1672199) derivatives in the presence of a base in what is known as the Pfitzinger reaction, leading to the formation of quinoline-4-carboxylic acids.
Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Transition-metal catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. To utilize these methods, a halogenated this compound precursor is required. Following halogenation of the carbocyclic core (as discussed in section 4.1.1), various coupling reactions can be employed.
Suzuki-Miyaura Coupling: This reaction couples an aryl or vinyl halide with an organoboron species (e.g., a boronic acid or ester) and is catalyzed by a palladium complex. It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. A bromo- or iodo-substituted this compound could be readily coupled with different aryl or heteroaryl boronic acids to generate diverse biaryl structures.
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (aryl or vinyl) with an alkene in the presence of a palladium catalyst and a base. This reaction is highly effective for the vinylation of aryl halides and provides stereoselective access to (E)-alkenes. Applying this to a halo-benzo[g]indole would allow for the introduction of various alkenyl substituents.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) cocatalyst. The Sonogashira coupling is an indispensable tool for synthesizing arylalkynes, which are valuable intermediates in organic synthesis. A halo-2-methyl-1H-benzo[g]indole could be coupled with a variety of terminal alkynes to access a library of alkynylated derivatives.
| Reaction | Catalyst System | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Pd(0) complex, Base | Aryl/Vinyl Boronic Acid | C(sp²)-C(sp²) |
| Heck | Pd(0) complex, Base | Alkene | C(sp²)-C(sp²) |
| Sonogashira | Pd(0) complex, Cu(I), Base | Terminal Alkyne | C(sp²)-C(sp) |
Multi-Component Reactions (MCRs) Incorporating the this compound Scaffold
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are highly valued for their efficiency and atom economy. The 2-methylindole scaffold has proven to be a valuable participant in such reactions.
A notable example is the copper-catalyzed three-component reaction of 2-methylindole, an aromatic aldehyde, and a cyclic dienophile. In this process, 2-methylindole and the aldehyde first react to form an in-situ generated indole-based ortho-quinodimethane, which acts as a diene. This diene then undergoes a Diels-Alder cycloaddition with the dienophile to construct complex, spiro-fused tetrahydrocarbazole frameworks with high diastereoselectivity. This strategy is directly applicable to this compound, providing a powerful method for the rapid assembly of complex, polycyclic architectures based on this scaffold.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |
| 2-Methylindole | Aromatic Aldehyde | Cyclic Dienophile | CuSO₄ | Spirotetrahydrocarbazole |
This MCR approach highlights the synthetic utility of the 2-methylindole unit, enabling the creation of molecular diversity from simple starting materials in a single step.
Chiral Synthesis and Stereoselective Derivatization (e.g., Axially Chiral Benzo[G]indoles)
The pursuit of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For the this compound scaffold, chirality can be introduced either at a stereocenter through derivatization of the indole core or through the construction of an axially chiral biaryl system. While the direct asymmetric synthesis or stereoselective derivatization of this compound itself is not extensively documented, significant progress has been made in the synthesis of axially chiral N-arylbenzo[g]indoles, which serve as important precursors for chiral ligands and catalysts. mdpi.comnih.gov
Axially Chiral Benzo[g]indoles
A significant advancement in the synthesis of chiral benzo[g]indole derivatives has been the development of methods to create C-N axial chirality. These atropisomeric compounds are of great interest due to their presence in natural products and their application as chiral ligands in asymmetric catalysis. nih.govresearchgate.net
A notable strategy for the synthesis of C–N axially chiral N-arylbenzo[g]indoles involves a gold-catalyzed cascade cyclization of diynes. nih.gov This transformation proceeds through a central-to-axial chirality conversion strategy, where the chirality from an amino acid derivative is transferred to the C-N axial chirality of the final product. nih.gov This method has demonstrated high efficiency in the chiral conversion and has been used to produce N-arylbenzo[g]indoles with both C-N and C-C chiral axes. nih.gov The resulting axially chiral N-arylbenzo[g]indole can be further derivatized, for instance, into a monophosphine ligand, which has shown excellent chiral induction ability in palladium-catalyzed asymmetric allylic substitutions. nih.gov
The reaction conditions and outcomes for the synthesis of various C-N axially chiral N-arylbenzo[g]indoles are summarized in the table below, showcasing the scope of the diynes and the efficiency of the chirality transfer.
Table 1: Gold-Catalyzed Synthesis of C-N Axially Chiral N-Arylbenzo[g]indoles
| Diyne Substrate | Chiral Amino Acid Derivative | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| Substrate 1 | L-Valine derivative | [Au(I)Cl(IPr)]/AgSbF6 | DCE | 85 | 95 |
| Substrate 2 | L-Leucine derivative | [Au(I)Cl(IPr)]/AgSbF6 | DCE | 82 | 93 |
| Substrate 3 | L-Phenylalanine derivative | [Au(I)Cl(IPr)]/AgSbF6 | DCE | 88 | 96 |
| Substrate 4 | L-tert-Leucine derivative | [Au(I)Cl(IPr)]/AgSbF6 | DCE | 90 | 98 |
Potential Strategies for Stereoselective Derivatization of this compound
While direct methods for the chiral synthesis of this compound are not well-established, several strategies developed for the broader class of indoles could potentially be adapted for its stereoselective derivatization. These methods primarily focus on the enantioselective functionalization of the N-H or C3 position.
N-H Functionalization:
Enantioselective N-alkylation of indoles can be a powerful tool for introducing a stereocenter. nih.govchemrxiv.org Nickel-catalyzed enantioselective coupling of indole-based N-alkyl-Ni fragments with C(sp²)/C(sp) bromides has been developed for the synthesis of enantioenriched N-alkylindoles. nih.govchemrxiv.org This method utilizes easily accessible N-alkenyl indoles as nucleophiles and offers a streamlined preparation of chiral N-alkylindoles under mild conditions. nih.govchemrxiv.org For this compound, this would involve the initial preparation of an N-alkenyl derivative, which could then undergo a nickel-catalyzed cross-coupling with an aryl or vinyl bromide in the presence of a chiral ligand.
Another approach for N-alkylation involves the use of chiral phosphoramidite (B1245037) ligands in iridium-catalyzed N-allylation reactions. mdpi.com However, for simple indoles like 2-methylindole, this reaction has been shown to favor C3-allylation. mdpi.com Therefore, careful selection of the catalyst and reaction conditions would be crucial to achieve selective N-alkylation of the more sterically hindered and electronically distinct this compound.
C3-H Functionalization:
The C3 position of the indole nucleus is nucleophilic and prone to electrophilic substitution. Asymmetric Friedel-Crafts reactions are a common strategy for the C3-functionalization of indoles. While not specifically reported for this compound, this approach could potentially be applied using a suitable electrophile and a chiral Lewis acid catalyst.
Direct C3-functionalization of indoles with α-heteroaryl-substituted methyl alcohols has been achieved through a metal-free hydrogen autotransfer-type reaction. chemrxiv.orgrsc.orgchemrxiv.orgelsevierpure.com While this method is not inherently asymmetric, the use of a chiral catalyst or a chiral auxiliary on the indole nitrogen could potentially induce stereoselectivity.
The development of chiral transient directing groups offers another promising avenue for the enantioselective C-H functionalization of indoles. snnu.edu.cn This strategy involves the temporary and reversible formation of a chiral directing group from a functional group already present in the molecule, which then guides a transition-metal catalyst to perform an enantioselective C-H activation and functionalization at a specific site. snnu.edu.cn For this compound, a functional group would first need to be installed, for example, at the N1 position, to serve as the anchor for the chiral transient directing group.
Theoretical and Computational Studies of 2 Methyl 1h Benzo G Indole
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Methyl-1H-benzo[g]indole. These calculations solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and equilibrium geometries.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. ekb.eg It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including indole (B1671886) derivatives.
DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can be used to optimize the molecular geometry of this compound. researchgate.netresearchgate.netmdpi.com These calculations would predict bond lengths, bond angles, and dihedral angles in the ground state. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. The HOMO-LUMO energy gap is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability.
Furthermore, DFT can be utilized to calculate various thermodynamic properties, including the heat of formation. Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Table 1: Illustrative DFT-Calculated Properties for an Indole Derivative (Note: This table is illustrative and based on typical values for indole derivatives; specific values for this compound would require dedicated calculations.)
| Property | Calculated Value |
|---|---|
| HOMO Energy | -5.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.3 eV |
| Dipole Moment | 2.1 D |
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. rsc.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though they are computationally more demanding than DFT. nih.gov
For a molecule like this compound, ab initio calculations could be employed to obtain a more precise description of its electronic structure and geometry, serving as a benchmark for DFT results. These high-level calculations are particularly useful for studying excited states and weak intermolecular interactions. While computationally intensive, they offer a deeper understanding of the molecule's fundamental quantum mechanical properties. rsc.org
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)
Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which can then be converted to NMR chemical shifts (¹H and ¹³C). researchgate.netdergipark.org.trnih.gov These theoretical predictions can aid in the assignment of experimental NMR spectra. mdpi.com For instance, the chemical shifts for the methyl protons and the aromatic protons of this compound could be calculated and compared with experimental data for similar compounds, such as Methyl this compound-3-carboxylate. mdpi.com
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax) corresponding to electronic transitions, such as π-π* transitions within the indole ring system. researchgate.netchemrxiv.org
IR Spectroscopy: DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule. mdpi.com The resulting theoretical infrared (IR) spectrum can be compared with experimental data to identify and assign characteristic vibrational modes of the functional groups present in this compound. researchgate.net
Table 2: Illustrative Predicted Spectroscopic Data for an Indole Derivative (Note: This table is illustrative and based on typical values for indole derivatives; specific values for this compound would require dedicated calculations.)
| Spectrum | Predicted Parameter | Value |
|---|---|---|
| ¹H NMR | Chemical Shift (CH₃) | δ 2.5 ppm |
| ¹³C NMR | Chemical Shift (Aromatic C) | δ 110-140 ppm |
| UV-Vis | λmax | 280 nm |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov MD simulations can provide insights into the conformational flexibility of this compound by exploring its potential energy surface over time. This is particularly useful for understanding how the molecule might change its shape in different environments.
Furthermore, MD simulations can be employed to investigate intermolecular interactions, such as the interaction of this compound with other molecules or in a solvent. nih.gov This can be relevant for understanding its behavior in solution or its potential binding to a biological target. By simulating the system over a period of time, one can observe the dynamics of these interactions and calculate properties like binding free energies. nih.gov
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry can be used to elucidate the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. buet.ac.bd
DFT calculations are commonly used to locate the geometry of transition states and calculate the activation energy of a reaction. buet.ac.bd This information is crucial for understanding the kinetics and feasibility of a chemical transformation. For example, the mechanism of electrophilic substitution on the indole ring could be investigated by calculating the energy barriers for attack at different positions.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Non-Biological Properties
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. eurjchem.com For this compound, a QSPR model could be developed to predict various non-biological properties such as boiling point, solubility, or chromatographic retention times.
The first step in a QSPR study is to calculate a set of molecular descriptors that encode the structural and electronic features of the molecule. These descriptors can then be correlated with experimental property data using statistical methods like multiple linear regression or machine learning algorithms. eurjchem.com While QSAR (Quantitative Structure-Activity Relationship) studies for biological activities of indole derivatives are more common, the same principles can be applied to predict non-biological properties. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-methyl-1H-benzo[g]indole, and how do reaction conditions influence yield?
- Methodological Answer : A typical synthesis involves cyclization of substituted indole precursors or Friedel-Crafts alkylation. For example, methyl 1H-benzo[g]indole-2-carboxylate derivatives are synthesized via reactions with formaldehyde and potassium carbonate in toluene, yielding fused indole structures . Optimizing reaction time (3–5 hours) and temperature (reflux conditions) is critical to avoid side products like benzofuroindole derivatives. Yield improvements (>80%) are achieved using stoichiometric control of reagents like tetrabutylammonium iodide .
Q. How is X-ray crystallography applied to resolve the structural ambiguities of this compound derivatives?
- Methodological Answer : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For instance, crystal structures of methyl-substituted indoles are resolved by collecting intensity data at 100 K, followed by iterative refinement of bond lengths and angles. Discrepancies in electron density maps are addressed using the Olex2 interface, ensuring accuracy in stereochemical assignments .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer : NMR (¹H/¹³C) and IR spectroscopy are primary tools. For example, the indole NH proton typically appears as a singlet at δ 10–12 ppm in DMSO-d₆, while methyl groups resonate near δ 2.5 ppm. IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹) confirm ester functionalities in carboxylate derivatives .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions. The C3 position of the indole ring is most electrophilic due to lower Fukui indices, aligning with experimental observations of regioselective bromination . Contradictions between predicted and observed regiochemistry (e.g., unexpected C5 substitution) are resolved by incorporating solvent effects in simulations .
Q. What strategies mitigate contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values across studies often arise from assay variability (e.g., cell line differences). Standardization using positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curve normalization improves reproducibility. For example, derivatives with 4-fluorophenyl substituents show consistent antitumor activity in MCF-7 and HeLa cells when tested under identical ATP-based viability assays .
Q. How are environmental degradation pathways of this compound studied, and what microbial consortia are involved?
- Methodological Answer : Microbial fuel cells (MFCs) coupled with zero-valent iron (ZVI) pre-treatment enhance indole degradation efficiency (up to 90% in 48 hours). Metagenomic analysis reveals dominance of Geobacter and Pseudomonas species in anode biofilms, which metabolize indole via the gentisate pathway. Contradictions in degradation rates are linked to variations in ZVI particle size (optimal: 50–100 µm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
